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molecular formula C11H14ClN3O3 B5750971 2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide

2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide

Cat. No. B5750971
M. Wt: 271.70 g/mol
InChI Key: NEKIUJOPLITFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852011

Procedure details

A solution of 10 g (0.050 mmol) of 2-chloro-5-nitrobenzoic acid in 60 ml of THF was cooled over an ice bath, followed by the addition of 10 g (0.064 mmol) of CDI. The thus-obtained mixture was stirred at room temperature for 1 hour. To the solution, 12 ml (0.11 mmol) of N,N-dimethylethylenediamine were added dropwise, followed by stirring at room temperature for 3 hours. After the solvent was distilled out, the residue was dissolved in ethyl acetate. After the solution so obtained was washed with a 10% aqueous solution of sodium hydrogencarbonate, magnesium sulfate was added to the solution to dry the same. The ethyl acetate was distilled out under reduced pressure and the residue was purified by chromatography on a silica gel column (ethyl acetate), whereby 10 g of the title compound were obtained as a colorless oil (yield: 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
catalyst
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:14]1[N:18]=[CH:17][N:16]([C:19](N2C=NC=C2)=O)[CH:15]=1>C1COCC1.CN(C)CCN>[CH3:17][N:16]([CH2:15][CH2:14][NH:18][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=1[Cl:1])[CH3:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
12 mL
Type
catalyst
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thus-obtained mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled out
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the solution so obtained
WASH
Type
WASH
Details
was washed with a 10% aqueous solution of sodium hydrogencarbonate, magnesium sulfate
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
to dry the same
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column (ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CCNC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 73610.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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